molecular formula C29H35N5O5 B115165 Ergovaline CAS No. 2873-38-3

Ergovaline

Cat. No. B115165
CAS RN: 2873-38-3
M. Wt: 533.6 g/mol
InChI Key: BGHDUTQZGWOQIA-VQSKNWBGSA-N
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Description

Ergovaline is an ergopeptine and one of the ergot alkaloids . It is usually found in endophyte-infected species of grass like Tall fescue or Perennial Ryegrass . It is toxic to cattle feeding on infected grass, probably because it acts as a vasoconstrictor .


Synthesis Analysis

Research involved a subset of reactions to synthesize this natural product involved with the toxicosis . Specifically, synthesis of the key intermediates, cyclo (L-pro-L-val) and (S)-ethyl benzyloxymethyl malonate acyl chloride, is described .


Molecular Structure Analysis

Ergovaline has a molecular formula of C29H35N5O5 . Its average mass is 533.619 Da and its monoisotopic mass is 533.263794 Da .


Chemical Reactions Analysis

Ergovaline is known to be unstable and affected by many variables . Sub-samples exposed to UV light and heat lost a significant fraction of ergovaline in 2 h, while sub-samples stored on ice in a cooler showed no change in ergovaline in 2 h .


Physical And Chemical Properties Analysis

Ergovaline has a density of 1.5±0.1 g/cm3 . Its boiling point is 859.1±65.0 °C at 760 mmHg . The vapour pressure is 0.0±0.3 mmHg at 25°C . The enthalpy of vaporization is 130.8±3.0 kJ/mol .

Scientific Research Applications

Vasoconstriction and Vascular Effects

Ergovaline has been widely studied for its vasoconstrictive properties, particularly in the context of endophyte-infected tall fescue. Several studies have demonstrated that ergovaline and related ergot alkaloids can induce significant vasoconstriction in various bovine vascular tissues. For instance, ergovaline has been shown to induce a greater contractile response in the ruminal artery and vein of heifers compared to endophyte-free extracts (Foote et al., 2012). Similarly, ergovaline-induced contractions in bovine lateral saphenous veins were found to be potent and resistant to relaxation, suggesting a potential for bioaccumulation of this alkaloid (Klotz et al., 2007).

Stability and Handling of Ergovaline

The stability of ergovaline in tall fescue, a critical factor in research and practical applications, has been assessed in various storage conditions. Research has shown that ergovaline is sensitive to UV light and heat, with significant degradation occurring under these conditions. Conversely, storing samples on ice or at -20°C can preserve ergovaline levels for longer durations (Lea et al., 2014).

Ergovaline in Animal Physiology

Ergovaline's effects on animal physiology have been extensively studied. It interacts with biogenic amine receptors throughout the body, leading to a range of physiological effects such as decreased circulating prolactin and increased susceptibility to heat stress. These effects are linked to ergovaline's potent nature, even in small quantities (Klotz & Nicol, 2016).

Interaction with Receptors in Isolated Arteries

Ergovaline's interaction with various receptors in isolated arteries has been explored, revealing its role in the vasoconstrictive effects observed in fescue toxicosis in livestock. It activates vascular 5-HT2A and 5-HT1B/1D receptors, contributing to the constrictor effect in livestock grazing on endophyte-infected tall fescue (Schöning et al., 2001).

Ergovaline's Role in Toxicokinetics

Toxicokinetic studies of ergovaline, such as its elimination half-life and total clearance, provide insights into its behavior in biological systems. For example, in horses, ergovaline showed a half-life of around 57 minutes, with clinical signs observed even at very low administered doses (Bony et al., 2001).

Bioaccumulation Studies

Research on the bioaccumulation of ergovaline in bovine lateral saphenous veins in vitro has shown that repetitive exposure can lead to an increasing contractile response, suggesting a potential for ergovaline to accumulate at the cellular site of action in grazing animals (Klotz et al., 2009).

Ergovaline Degradation by Rumen Microbiota

Studies investigating the degradation of ergovaline by rumen microbiota provide valuable insights into how ruminant animals process ergot alkaloids. Certain bacteria have been identified as capable of degrading ergovaline, suggesting potential strategies for controlling fescue toxicosis in ruminants (Harlow et al., 2017).

properties

IUPAC Name

(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-5,8-dioxo-7-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35N5O5/c1-15(2)24-26(36)33-10-6-9-22(33)29(38)34(24)27(37)28(3,39-29)31-25(35)17-11-19-18-7-5-8-20-23(18)16(13-30-20)12-21(19)32(4)14-17/h5,7-8,11,13,15,17,21-22,24,30,38H,6,9-10,12,14H2,1-4H3,(H,31,35)/t17-,21-,22+,24+,28-,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHDUTQZGWOQIA-VQSKNWBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10893243
Record name Ergovaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10893243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

533.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ergovaline

CAS RN

2873-38-3
Record name Ergovaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2873-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ergovaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002873383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ergovaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10893243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERGOVALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/059E2O9IV4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,170
Citations
DC Dyer - Life sciences, 1993 - Elsevier
… Ergovaline is a potent vasoconstrictor of isolated bovine uterine and umbilical arteries. Contractions to ergovaline were … Tissues contracted to ergovaline did not relax over a 3 hr period …
Number of citations: 162 www.sciencedirect.com
JL Klotz, AM Nicol - Animal Production Science, 2016 - CSIRO Publishing
… are all linked to the interaction of ergovaline with biogenic amine receptors found … ergovaline concentration in terms of bioavailability, the myriad of hurdles a molecule of ergovaline …
Number of citations: 37 www.publish.csiro.au
GE Rottinghaus, GB Garner, CN Cornell… - Journal of agricultural …, 1991 - ACS Publications
A method for analysis of ergovaline in seed and … ergovaline and ergotamine were 85 and 88%, respectively, with a relative standard deviation of 7.5%. The detection limit of ergovaline …
Number of citations: 353 pubs.acs.org
GB Garner, GE Rottinghaus, CN Cornell… - Agriculture, ecosystems & …, 1993 - Elsevier
… , an ergovaline-enriched fraction was infused (162 #g ergovaline … ergovaline plays a major role in toxic fescue syndromes in cattle. However, until sufficient quantities of pure ergovaline …
Number of citations: 133 www.sciencedirect.com
BT Larson, MD Samford, JM Camden… - Journal of animal …, 1995 - academic.oup.com
… ergovaline was blocked by the dopamine receptor antagonist, (−)-sulpiride (IC 50 , 300 ± 150 nM). Our results indicate that ergot compounds, especially ergovaline… including ergovaline, …
Number of citations: 100 academic.oup.com
NS Hill, GE Rottinghaus, CS Agee, LM Schultz - Crop science, 1993 - Wiley Online Library
… ergovaline analysis in research and in extension service (for diagnosis). A simplified sample preparation method provides faster and more reproducible results for ergovaline … ergovaline …
Number of citations: 102 acsess.onlinelibrary.wiley.com
JT Hovermale, AM Craig - Journal of Veterinary Diagnostic …, 2001 - journals.sagepub.com
… All of the samples analyzed contained 425 ppb ergovaline. … fungus Neotiphodium festuca, with ergovaline being the predominant alkaloid.Ergovaline is considered to be a causitive …
Number of citations: 102 journals.sagepub.com
RL Kallenbach, GJ Bishop‐Hurley, MD Massie… - Crop …, 2003 - Wiley Online Library
… Neither HiMag E− nor HiMag NTE contained ergovaline, but K31 E+ had substantial concentrations of ergovaline in both years. The ergovaline concentration of K31 E+ was 454 μg kg −…
Number of citations: 118 acsess.onlinelibrary.wiley.com
MJ Spiering, E Davies, BA Tapper… - Journal of agricultural …, 2002 - ACS Publications
… Ergovaline levels in infected … ergovaline production in the internal plant environment. The objective of this study was therefore the development of sensitive methods for ergovaline …
Number of citations: 114 pubs.acs.org
JL Klotz, LP Bush, DL Smith, WD Shafer… - Journal of animal …, 2007 - academic.oup.com
… of the ergovaline was on the order of 16.3 ± 0.1 min. Concentrations referenced throughout the current study are in terms of total ergovaline (the sum of the 2 isomers, ergovaline and …
Number of citations: 124 academic.oup.com

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